
6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under specific conditions. One common method is the use of dual-frequency ultrasonication, which involves an ultrasonic bath of 40 KHz and a probe of 20 KHz . This method is known for its high yield and efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using non-hazardous reagents and solvents, are often applied to ensure environmentally friendly synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include piperidine, NaOEt/EtOH, AcOH/AcONH4 in benzene, and basic Al2O3 under grinding conditions . These reagents facilitate the formation of various derivatives of the compound.
Major Products Formed
The major products formed from these reactions include coumarin-3-carboxylic acid, coumarin-3-carboxamides, methine dyes, and 3-aroylcoumarins . These products have significant applications in various fields.
Aplicaciones Científicas De Investigación
6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as monoamine oxidase and human leukocyte elastase, which play crucial roles in various biological processes . Additionally, its antioxidant properties contribute to its effectiveness in neutralizing free radicals.
Comparación Con Compuestos Similares
Similar Compounds
- 6,8-Dibromo-7-hydroxy-2-oxochromene-3-carbonitrile
- 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid
- 7-(Diethylamino)-2-oxo-2H-chromene-4-carbaldehyde
Uniqueness
6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H5Br2NO3 |
|---|---|
Peso molecular |
358.97 g/mol |
Nombre IUPAC |
6,8-dibromo-7-methoxy-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C11H5Br2NO3/c1-16-10-7(12)3-5-2-6(4-14)11(15)17-9(5)8(10)13/h2-3H,1H3 |
Clave InChI |
OJKDCWRWROIZKO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C=C(C(=O)OC2=C1Br)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


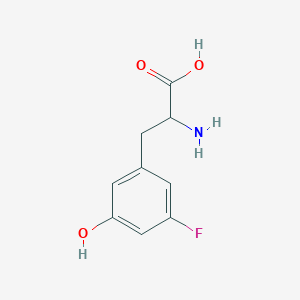
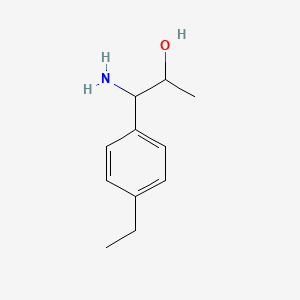
![Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13050324.png)
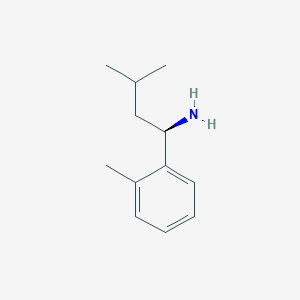
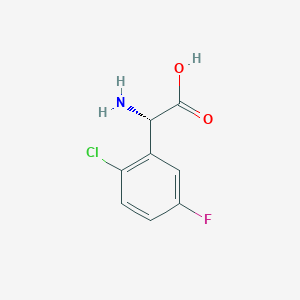
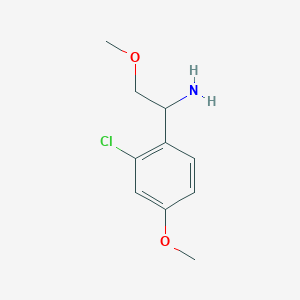
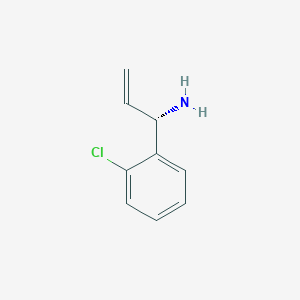
![Ethyl 6-(trifluoromethyl)imidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B13050354.png)
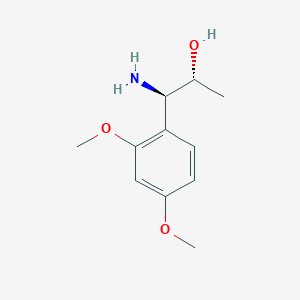
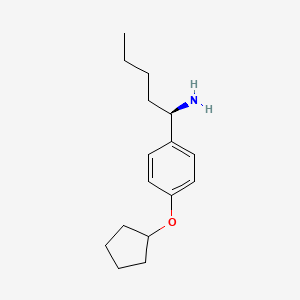
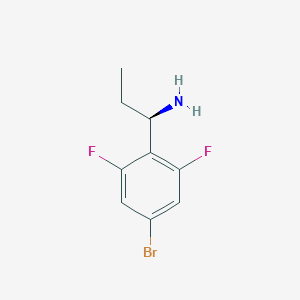
![Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hcl](/img/structure/B13050388.png)
![2-Benzyl-6-methoxytetrahydro-1H-pyrrolo[1,2-C]imidazole-1,3(2H)-dione](/img/structure/B13050399.png)

